

CAS number of 2-Chloro-N-methoxy-N-methylnicotinamide

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Compound of Interest

Compound Name: 2-Chloro-N-methoxy-N-methylnicotinamide

Cat. No.: B1599826

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An In-depth Technical Guide to **2-Chloro-N-methoxy-N-methylnicotinamide** (CAS: 488149-34-4)

Executive Summary

2-Chloro-N-methoxy-N-methylnicotinamide is a highly functionalized heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Its structure uniquely combines a reactive 2-chloropyridine ring with a Weinreb amide moiety, establishing it as a versatile synthetic intermediate. This guide provides an in-depth analysis of its chemical properties, the mechanistic principles behind its utility, detailed synthetic protocols, and its applications in the broader context of drug discovery and medicinal chemistry. By leveraging the stability and controlled reactivity of the Weinreb amide and the potential for diversification at the 2-position of the pyridine ring, researchers can access a wide array of complex molecular architectures.

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-N-methoxy-N-methylnicotinamide (CAS Number: 488149-34-4) is a substituted pyridine derivative that has emerged as a valuable building block in organic synthesis.^{[1][2][3]} Its utility stems from the strategic placement of two key functional groups: an N-methoxy-N-methylamide (commonly known as a Weinreb amide) and a chlorine atom on the pyridine core. This combination provides a powerful platform for constructing complex molecules, including novel pharmaceutical candidates and agrochemicals.^{[2][4][5]}

The introduction of a halogen atom, such as chlorine, onto the nicotinamide scaffold significantly alters the molecule's electronic properties, influencing its reactivity and potential interactions with biological targets.[2] When paired with the Weinreb amide, a functional group renowned for its role in the controlled synthesis of ketones and aldehydes, the result is a highly adaptable chemical intermediate.[2][6]

Chemical Identity and Properties

A summary of the key physicochemical properties of **2-Chloro-N-methoxy-N-methylnicotinamide** is presented below.

Property	Value	Source
CAS Number	488149-34-4	[1][3]
Molecular Formula	C ₈ H ₉ ClN ₂ O ₂	[1]
Molecular Weight	200.62 g/mol	[1]
Appearance	Solid	[7][8]
Solubility	Very slightly soluble (0.24 g/L at 25°C)	[1]
Storage	Refrigerated	[1]
Synonyms	2-chloro-N-methoxy-N-methylnicotinamide	[1]

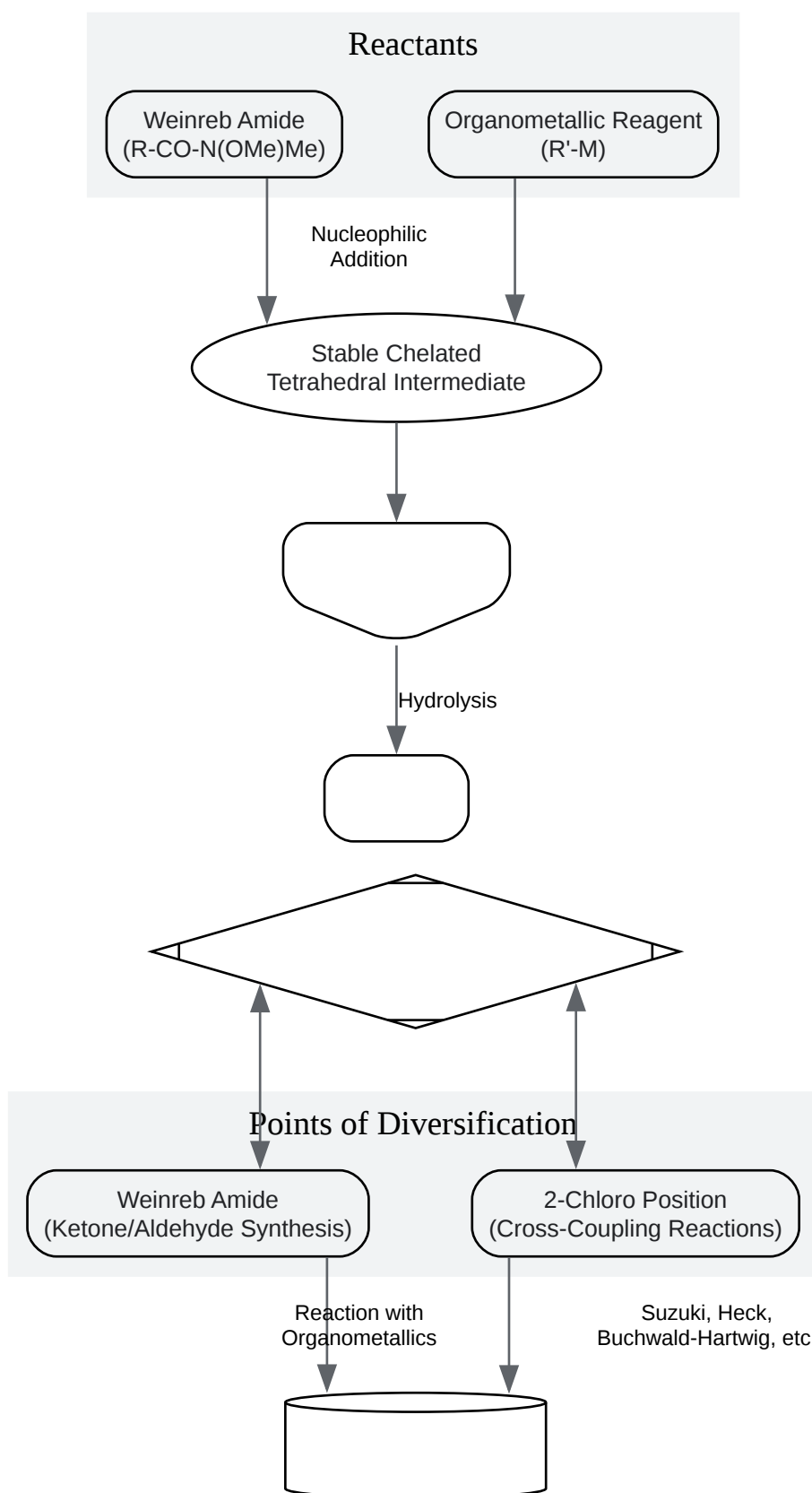
The Weinreb Amide: A Cornerstone of Modern Ketone Synthesis

The N-methoxy-N-methylamide functional group is a cornerstone of modern organic synthesis, primarily due to its ability to act as a stable and effective acylating agent.[2] First reported by Steven M. Weinreb and Steven Nahm in 1981, this functionality was developed to overcome a persistent challenge in organic chemistry: the over-addition of organometallic reagents to carboxylic acid derivatives during ketone synthesis.[2][6]

Mechanistic Insight: Preventing Over-addition

The direct conversion of carboxylic acid derivatives like acid chlorides or esters to ketones using potent nucleophiles such as organolithium or Grignard reagents is often plagued by low yields.^[6] The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.

The Weinreb amide elegantly solves this problem. When an organometallic reagent adds to the Weinreb amide, it does not immediately collapse to a ketone. Instead, it forms a stable, five-membered cyclic tetrahedral intermediate, chelated by the N-methoxy group.^[6] This intermediate is stable under the reaction conditions and does not react further with excess organometallic reagent. Upon aqueous workup, the chelated intermediate hydrolyzes to cleanly afford the desired ketone (or aldehyde, if a hydride reagent is used).^{[6][9]} This controlled reactivity is the primary reason for the widespread adoption of Weinreb amides in complex molecule synthesis.^[9]



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